- Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamides, New Journal of Chemistry, 2021, 45(34), 15200-15204

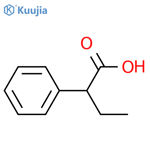

Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)

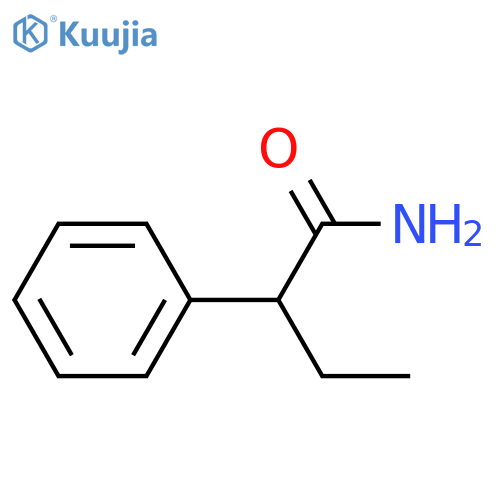

a-Phenyl-a-ethylacetamide structure

Nome del prodotto:a-Phenyl-a-ethylacetamide

a-Phenyl-a-ethylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Phenylbutyramide

- PHENYLETHYLACETAMIDE

- 2-Phenylbutanamide

- 2-phenyl-butyramid

- alpha-ethyl-benzeneacetamid

- alpha-phenyl-butyramid

- alpha-Phenylbutyramide

- alpha-Toluamide, alpha-ethyl-

- α-Phenyl-α-ethylacetamide

- α-Ethylbenzeneacetamide

- Butyramide, 2-phenyl- (6CI, 7CI, 8CI)

- α-Ethylbenzeneacetamide (ACI)

- (±)-2-Phenylbutyramide

- Eusterol

- Geriapan

- Geristerol

- Hyposterol

- Lipilisol

- Nivonorm

- Normosterolo

- NSC 1861

- Phenetamid

- Phenetamide

- Phenexan

- Redusterol

- Substerina

- TH 4128

- α-Ethyl-α-toluamide

- α-Ethylphenylacetamide

- α-Phenylbutyramide

- Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide

- Spectrum3_000652

- MFCD00025511

- .ALPHA.-PHENYLBUTYRAMIDE [MI]

- SPECTRUM1504223

- Phenylbutyramide

- 4-09-00-01818 (Beilstein Handbook Reference)

- NSC1861

- UNII-J95WO7W7D4

- (2RS)-2-Phenylbutanamide

- CHEMBL3039472

- Spectrum4_000627

- PRIMIDONE IMPURITY C [EP IMPURITY]

- alpha-Phenyl-alpha-ethylacetamide

- EINECS 201-980-4

- SPBio_000383

- BRD-A25537246-001-03-7

- Benzeneacetamide, .alpha.-ethyl-

- 90-26-6

- .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE

- SpecPlus_000884

- J95WO7W7D4

- BUTYRAMIDE, 2-PHENYL-

- BRN 3197469

- AC-11144

- CCG-39566

- NS00041223

- KBio2_004669

- W-100336

- NSC-1861

- Spectrum2_000492

- .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE

- Z68590268

- NCGC00095335-02

- KBio1_001924

- BRD-A25537246-001-02-9

- AKOS008977373

- Butyramide, alpha-phenyl-

- BSPBio_002283

- Q27165566

- KBio3_001503

- KBioGR_001214

- Spectrum5_001398

- DivK1c_006980

- NCGC00095335-01

- FENBUTYRAMIDE

- (+/-)-2-Phenylbutyramide

- KBioSS_002101

- Spectrum_001621

- a-Phenyl-a-ethylacetamide

- Benzeneacetamide,a-ethyl-

- Benzeneacetamide, alpha-ethyl-

- KBio2_007237

- AS-81003

- SCHEMBL232920

- DB-057192

- SB75764

- .alpha.-Toluamide, .alpha.-ethyl-

- KBio2_002101

- .alpha.-Phenylbutyramide

- WLN: ZVY2&R

- AI3-01390

- CHEBI:93832

- DTXSID60870423

- D97844

-

- MDL: MFCD00025511

- Inchi: 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)

- Chiave InChI: UNFGQCCHVMMMRF-UHFFFAOYSA-N

- Sorrisi: O=C(C(CC)C1C=CC=CC=1)N

Proprietà calcolate

- Massa esatta: 163.10000

- Massa monoisotopica: 163.099714038g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.7

- Superficie polare topologica: 43.1Ų

- Carica superficiale: 0

- Conta Tautomer: 3

Proprietà sperimentali

- Densità: 1.0508 (rough estimate)

- Punto di fusione: 83-87 °C

- Punto di ebollizione: 290.31°C (rough estimate)

- Punto di infiammabilità: 145.4±22.1 °C

- Indice di rifrazione: 1.5718 (estimate)

- PSA: 43.09000

- LogP: 2.36580

- Pressione di vapore: 0.0±0.7 mmHg at 25°C

a-Phenyl-a-ethylacetamide Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S24/25

- RTECS:ES4955000

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

a-Phenyl-a-ethylacetamide Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

a-Phenyl-a-ethylacetamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3111-50MG |

Primidone Related Compound C |

90-26-6 | 50mg |

¥5242.42 | 2025-01-16 | ||

| TRC | P320790-250mg |

a-Phenyl-a-ethylacetamide |

90-26-6 | 250mg |

$ 81.00 | 2023-09-06 | ||

| abcr | AB118473-5 g |

2-Phenylbutyramide, 97%; . |

90-26-6 | 97% | 5 g |

€76.50 | 2023-07-20 | |

| 1PlusChem | 1P0037CE-1g |

2-phenylbutyramide |

90-26-6 | 95% | 1g |

$72.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046421-500g |

2-Phenylbutanamide |

90-26-6 | 95% | 500g |

¥1216.00 | 2024-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1562033-20MG |

Primidone Related Compound C |

90-26-6 | 20mg |

¥9839.92 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3111-50MG |

90-26-6 | ¥6274.38 | 2023-01-14 | ||||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1562033-20MG |

90-26-6 | 20MG |

¥13707.67 | 2023-01-05 | |||

| abcr | AB118473-5g |

2-Phenylbutyramide, 97%; . |

90-26-6 | 97% | 5g |

€93.10 | 2025-02-19 | |

| A2B Chem LLC | AB48686-1g |

2-phenylbutyramide |

90-26-6 | 95% | 1g |

$111.00 | 2024-05-20 |

a-Phenyl-a-ethylacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′:6′,2′′-Terpyridine , Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ; 5 h, 150 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, rt

Riferimento

- Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. Coli, Results in Chemistry, 2023, 5,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Ammonium chloride Solvents: N-Methyl-2-pyrrolidone ; 1 h, 120 °C

Riferimento

- Amidation of acid chlorides to primary amides with ammonium salts, Youji Huaxue, 2018, 38(6), 1431-1436

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran

Riferimento

- Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azides, Synthesis, 2001, (6), 914-918

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Thioacetic acid , Ammonium bicarbonate Solvents: Ethanol ; 12 h, rt

Riferimento

- Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid, Organic Letters, 2023, 25(17), 2970-2974

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Water ; 42 h, pH 7.4, 30 °C

Riferimento

- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50, Journal of Biotechnology, 1998, 60(3), 165-174

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Tetrahydrofuran , Water ; 6 h, 7 bar, 140 °C; 140 °C → rt; rt

Riferimento

- Gold Activation of Nitriles: Catalytic Hydration to Amides, Chemistry - A European Journal, 2009, 15(35), 8695-8697

Synthetic Routes 10

a-Phenyl-a-ethylacetamide Raw materials

- Benzeneacetamide, a-ethyl-N-hydroxy-

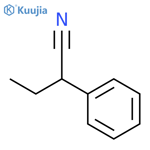

- 2-Phenylbutyronitrile

- Benzeneacetamide, α-ethyl-N-methoxy-

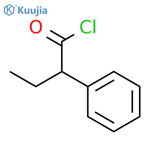

- 2-phenylbutanoyl chloride

a-Phenyl-a-ethylacetamide Preparation Products

a-Phenyl-a-ethylacetamide Letteratura correlata

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

90-26-6 (a-Phenyl-a-ethylacetamide) Prodotti correlati

- 6120-96-3(1-Phenylcyclopropanecarboxamide)

- 80866-90-6(Propanediamide, 2-ethyl-2-phenyl-, hydrate (1:1))

- 125-33-7(Primidone)

- 125650-44-4(5-Cyclobutyl-5-phenylhydantoin)

- 3737-09-5(Disopyramide)

- 2649062-30-4(tert-butyl N-2-chloro-5-(isocyanatomethyl)phenylcarbamate)

- 2228977-03-3(3-(but-3-yn-1-yl)-4-chloro-2-methoxypyridine)

- 690246-34-5(4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide)

- 2580223-56-7(2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonamide)

- 50707-38-5(1-(4-chlorobenzenesulfonyl)aziridine)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso